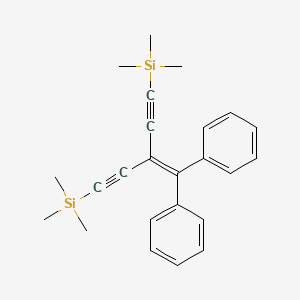![molecular formula C14H26O2S B12528672 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol CAS No. 669768-90-5](/img/structure/B12528672.png)
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol is an organic compound that features a sulfanyl group attached to a hydroxybutyl chain, along with a dimethylocta-2,6-dien-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol typically involves the reaction of a suitable precursor with 4-hydroxybutyl sulfanyl groups under controlled conditions. One common method involves the use of acyclic halides such as 4-bromobutyl acetate, which reacts with the precursor in the presence of a base like potassium carbonate . The reaction is carried out at room temperature, yielding the desired product in good yields (68-90%).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the octa-2,6-dien-1-ol backbone can be reduced to form saturated compounds.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the sulfanyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxybutyl acrylate: Similar in structure but lacks the dimethylocta-2,6-dien-1-ol backbone.
Pyrimidine nucleosides with sulfanyl analogs: Share the sulfanyl group but have different core structures.
Uniqueness
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol is unique due to its combination of a hydroxybutyl sulfanyl group with a dimethylocta-2,6-dien-1-ol backbone, providing distinct chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
669768-90-5 |
|---|---|
分子式 |
C14H26O2S |
分子量 |
258.42 g/mol |
IUPAC名 |
8-(4-hydroxybutylsulfanyl)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C14H26O2S/c1-13(8-10-16)6-5-7-14(2)12-17-11-4-3-9-15/h7-8,15-16H,3-6,9-12H2,1-2H3 |
InChIキー |
AFCQDHNLGSGZQT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCO)CCC=C(C)CSCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)
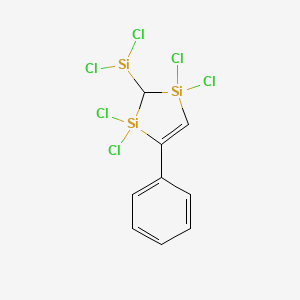
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
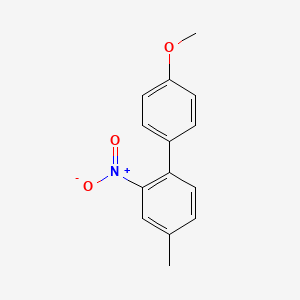
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
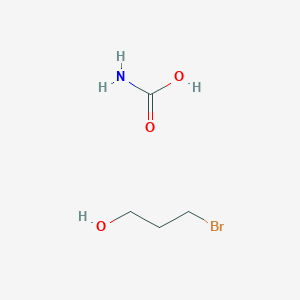
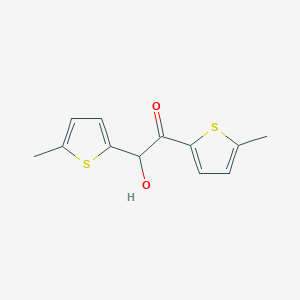
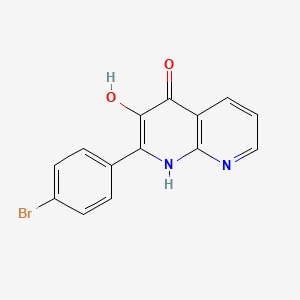


![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
